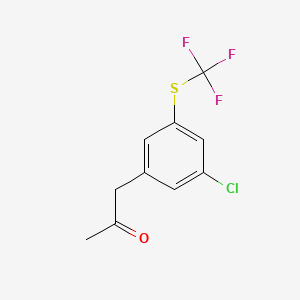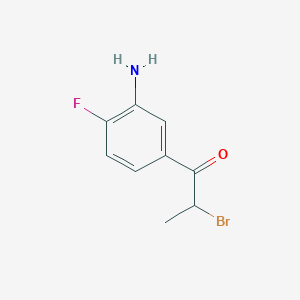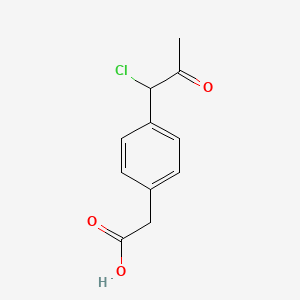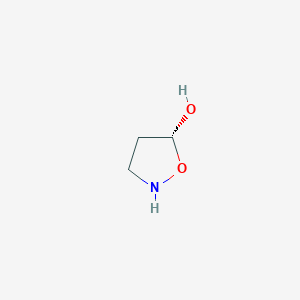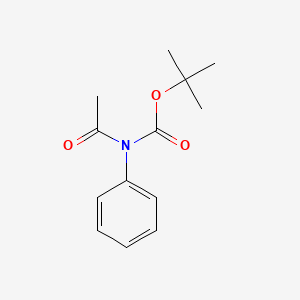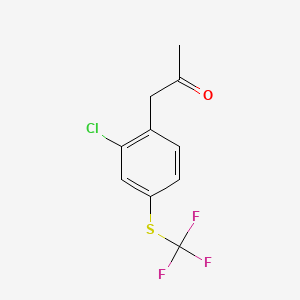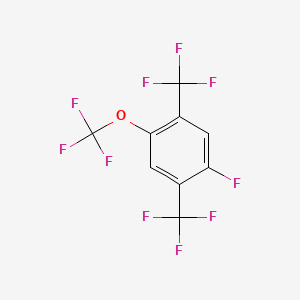
1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C9H2F9O. This compound is characterized by the presence of multiple trifluoromethyl groups, which impart unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene typically involves the introduction of trifluoromethyl groups onto a benzene ring. One common method is the direct fluorination of 1,4-bis(trifluoromethyl)benzene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring the efficient introduction of trifluoromethyl groups.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the trifluoromethyl groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the trifluoromethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a trifluoromethylated aniline derivative.
Aplicaciones Científicas De Investigación
1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for potential use in pharmaceuticals due to their unique bioactive properties.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of molecules with enhanced metabolic stability.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical resistance and stability.
Mecanismo De Acción
The mechanism by which 1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene exerts its effects is primarily through its electron-withdrawing trifluoromethyl groups. These groups stabilize the compound and influence its reactivity by reducing electron density on the aromatic ring. This makes the compound less reactive towards electrophilic aromatic substitution but more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Lacks the additional fluorine and trifluoromethoxy groups, making it less reactive.
2,3,5,6-Tetrafluoro-1,4-bis(trifluoromethyl)benzene: Contains additional fluorine atoms, which further stabilize the compound and alter its reactivity.
Uniqueness
1,4-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethoxy)benzene is unique due to the combination of trifluoromethyl, fluorine, and trifluoromethoxy groups. This combination imparts distinct electronic properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H2F10O |
|---|---|
Peso molecular |
316.09 g/mol |
Nombre IUPAC |
1-fluoro-4-(trifluoromethoxy)-2,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H2F10O/c10-5-1-4(8(14,15)16)6(20-9(17,18)19)2-3(5)7(11,12)13/h1-2H |
Clave InChI |
AISRSRBZPFGXKG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1OC(F)(F)F)C(F)(F)F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


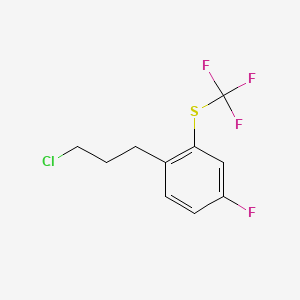
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]-7-(trifluoromethyl)-3,4-dihydro-2H-quinoline](/img/structure/B14064232.png)
![N-[(E)-Aminomethylidene]formamide](/img/structure/B14064245.png)
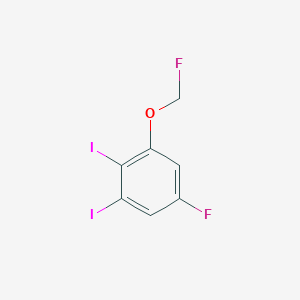
![3-(Benzyloxy)-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14064264.png)
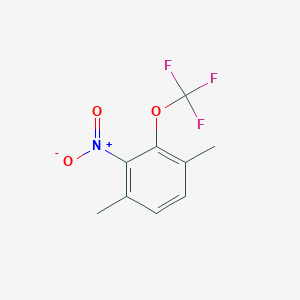
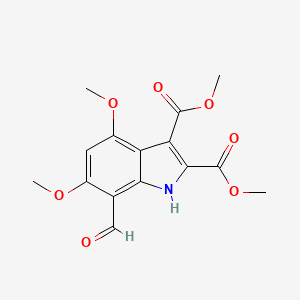
![[Methyl(phenyl)sulfamoyl]acetic acid](/img/structure/B14064284.png)
